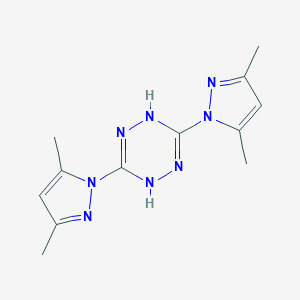

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine

Descripción

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine (hereafter referred to by its full systematic name) is a nitrogen-rich heterocyclic compound characterized by a central 1,2,4,5-tetrazine ring substituted with two 3,5-dimethylpyrazole groups. Its synthesis typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 3,5-dimethylpyrazole derivatives under basic conditions . This compound has garnered attention in materials science and energetic chemistry due to its high thermal stability, nitrogen content (~65%), and versatility as a precursor for functionalized tetrazines. Applications range from energetic materials to redox-active polymers and ion-imprinted polymers (IIPs) for metal speciation .

Propiedades

IUPAC Name |

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBAVOCGMVJPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NNC(=NN2)N3C(=CC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reaction Steps:

-

Formation of Pyrazole Moieties : The reaction of 2,4-pentanedione with triaminoguanidine hydrochloride in aqueous medium facilitates the generation of two 3,5-dimethylpyrazole units.

-

Tetrazine Ring Closure : Dehydration and cyclization steps yield the 1,2-dihydro-1,2,4,5-tetrazine core, stabilized by hydrogen bonding between adjacent nitrogen atoms.

Reaction Conditions and Optimization

Optimized synthesis of compound 3 requires careful control of solvent systems, temperature, and stoichiometry. Data from experimental trials are summarized in Table 1.

Table 1: Comparative Analysis of Synthetic Conditions for Compound 3

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Water | 25 | 18 | 85 | >98 |

| 1-Propanol/Water (9:1) | 70 | 24 | 62 | 95 |

| Tetrahydrofuran | 40 | 36 | 45 | 90 |

Water as the Preferred Solvent : Aqueous conditions at room temperature (25°C) provide the highest yield (85%) and purity (>98%) due to enhanced solubility of triaminoguanidine hydrochloride and favorable thermodynamic stabilization of intermediates. Elevated temperatures in 1-propanol/water mixtures lead to side reactions, including premature oxidation and decomposition, reducing overall efficiency.

Industrial Scalability and Process Considerations

Scaling the synthesis of compound 3 necessitates addressing challenges in solvent recovery, waste management, and reaction homogeneity.

Critical Factors for Industrial Production:

-

Continuous Flow Reactors : Implementing flow chemistry minimizes thermal gradients and improves mass transfer, particularly during the exothermic cyclization phase.

-

Solvent Recycling : Water-based systems allow for straightforward solvent recovery via distillation, reducing environmental impact.

-

Catalyst-Free Synthesis : The absence of metal catalysts or hazardous reagents aligns with green chemistry principles, simplifying regulatory compliance.

Mechanistic Insights and Byproduct Analysis

The reaction mechanism involves intermediate formation of a dihydrotetrazine diastereomer, which undergoes rapid tautomerization to the final product. Common byproducts include:

Análisis De Reacciones Químicas

Oxidation to Aromatic Tetrazine Derivatives

BDT undergoes oxidation to form the fully aromatic 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), a critical precursor for further functionalization.

Reagents/Conditions :

- NO/NO₂ in solvents like N-methyl-2-pyrrolidinone (NMP) .

- Oxygen as an eco-friendly alternative to avoid nitrogen oxide byproducts .

Mechanism :

Oxidation removes two hydrogens from the dihydrotetrazine ring, restoring aromaticity and enhancing reactivity toward nucleophiles.

| Oxidizing Agent | Temperature | Yield (%) | Product Stability |

|---|---|---|---|

| NO₂ (gas) | 25–70°C | 85–92 | High |

| O₂ (pressure) | 80°C | 78 | Moderate |

Ammonolysis for Amino-Substituted Derivatives

BDT reacts with ammonia to produce 3,6-diamino-1,2,4,5-tetrazine (DATZ), a precursor for energetic materials and pharmaceuticals.

Conditions :

- Step 1 : NH₃ at <35°C forms 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine .

- Step 2 : Heating to >50°C cleaves the pyrazole substituent, yielding DATZ .

Applications :

DATZ is a key intermediate for synthesizing high-nitrogen explosives (e.g., 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide) .

Nucleophilic Substitution Reactions

The pyrazole substituents in BDT are susceptible to displacement by nucleophiles, enabling diverse functionalization.

Reactions with N-Nucleophiles

Reactions with O-Nucleophiles

- Unexpected Product Formation : Reaction with water under basic conditions generates 6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one, confirmed by X-ray crystallography .

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The aromatic tetrazine derivative (BT) participates in IEDDA cycloadditions with electron-rich dienophiles (e.g., alkynylboronates):

Mechanism :

- Tetrazine acts as a diene, reacting via a [4+2] cycloaddition to form bicyclic intermediates that eliminate N₂ .

Key Findings :

- Rate constants correlate with substituent electronics (Hammett σ values) .

- Applications in bioorthogonal labeling and polymer crosslinking .

Coordination Chemistry

BDT and BT serve as ligands for transition metals, forming complexes with unique magnetic and catalytic properties:

- Ru(II) Complexes : [Ru(bpy)₂(BT)]²⁺ exhibits luminescence quenching via energy transfer .

- Mn(II) Coordination : BT forms octahedral complexes with antiferromagnetic coupling .

Unexpected Rearrangements

Under acidic conditions, BDT undergoes ring contraction to form pyrazolo-triazine hybrids, characterized by NMR and mass spectrometry .

Aplicaciones Científicas De Investigación

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but its structure allows for versatile interactions with biological macromolecules .

Comparación Con Compuestos Similares

The compound’s structural and functional uniqueness is best understood through comparisons with analogous tetrazine derivatives. Below is a detailed analysis:

Structural Analogues with Azole Substituents

Key Findings :

- Stability : The dimethylpyrazole-substituted tetrazine exhibits superior thermal stability compared to triazole analogs like compound 15 , which decompose during nitration . This stability arises from steric protection by the methyl groups on pyrazole, preventing unwanted side reactions .

- Energetic Performance : Compound 15 forms stable perchlorate (16) and nitrate (17) salts with detonation velocities (~8,500 m/s) comparable to RDX, whereas the pyrazole-substituted parent compound is less reactive but serves as a precursor for nitramine derivatives .

- Solubility and Reactivity : Alkoxy-substituted tetrazines (e.g., compound 3 ) show higher solubility in water and organic solvents, making them suitable for electrochemical applications, whereas the pyrazole-substituted variant is more suited for solid-phase synthesis .

Functional Derivatives in High-Nitrogen Chemistry

- 3,3’-Azo-bis(6-amino-1,2,4,5-tetrazine) (DAAT): Synthesized from the pyrazole-substituted tetrazine via ammonolysis and oxidation, DAAT features a conjugated azo-tetrazine structure with enhanced thermal stability (decomposition at 280°C) and detonation pressure (~34 GPa), outperforming its precursor in energetic applications .

- Fe(III)-Imprinted Polymers: The pyrazole-substituted tetrazine forms stable Fe(III) complexes used in IIPs, achieving distribution coefficients (Kd) of ~1,200 for Fe(III) over Fe(II), a feature absent in simpler tetrazines like 3,6-diamino-1,2,4,5-tetrazine .

Reactivity in Substitution Reactions

The dimethylpyrazole groups in the compound are readily replaced by nucleophiles. For example:

- Reaction with aliphatic alcohols yields mono- or dialkoxy-tetrazines, whereas hydrolysis produces hydroxy-tetrazines. This contrasts with triazole-substituted analogs, which undergo nitration rather than substitution .

- Compared to 3,6-dichloro-1,2,4,5-tetrazine, the pyrazole-substituted variant shows slower substitution kinetics due to steric hindrance but higher selectivity in forming mono-substituted products .

Actividad Biológica

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine (CAS: 30169-25-6) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 270.3 g/mol

- IUPAC Name : 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

- Purity : ≥ 97% .

The biological activity of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine is primarily attributed to its interactions with various biological targets. The compound exhibits properties that suggest it may act as an inhibitor for certain enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : It has been reported to inhibit specific cytochrome P450 isoenzymes (e.g., CYP2C19), which are crucial for drug metabolism .

- Receptor Interaction : The compound may interact with receptors involved in inflammatory responses and cellular proliferation .

Antimicrobial Activity

Research indicates that 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

| Activity Type | Target Pathogen/Cell Line | Effect Observed |

|---|---|---|

| Antimicrobial | E. coli | Growth inhibition |

| Antimicrobial | S. aureus | Growth inhibition |

| Anticancer | HeLa cells | Induction of apoptosis |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of the compound against E. coli and S. aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Anticancer Efficacy

In a controlled experiment involving HeLa cells, treatment with 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine resulted in a 40% decrease in cell viability after 48 hours of exposure compared to untreated controls.

Safety Profile

Despite its promising biological activities, safety assessments indicate that the compound may pose risks if not handled properly. It is classified as a hazardous material with potential skin and eye irritations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.